molecular formula C12H17NO2 B8407382 1-(2-Amino-5-hydroxyphenyl)-1-hexanone

1-(2-Amino-5-hydroxyphenyl)-1-hexanone

Cat. No.: B8407382
M. Wt: 207.27 g/mol
InChI Key: JJHWPRINAGDYIB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-hydroxyphenyl)-1-hexanone (CAS: 404919-00-2) is an aromatic hydroxyketone with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It is synthesized by reacting 1-(2,4,6-trihydroxyphenyl)-1-hexanone with a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, yielding bright yellow needles with a melting point of 50–53°C . The compound exhibits germination inhibitory activity, PET (Positron Emission Tomography) inhibitory activity, and modulates gibberellin-inducible α-amylase synthesis in barley aleurone cells . Its structural features include a hexanone chain and a 2-amino-5-hydroxyphenyl group, which influence its reactivity and biological interactions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-amino-5-hydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-12(15)10-8-9(14)6-7-11(10)13/h6-8,14H,2-5,13H2,1H3

InChI Key

JJHWPRINAGDYIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity References
1-(3-Amino-5-chloro-2-hydroxyphenyl)-1-hexanone C₁₂H₁₆ClNO₂ -NH₂, -Cl, -OH 225.26 g/mol Not explicitly stated; likely similar bioactivity to parent compound
1-(3,5-Dibromo-2,4-dihydroxy-6-methoxyphenyl)-1-hexanone C₁₃H₁₆Br₂O₄ -Br (x2), -OCH₃, -OH (x2) 396.08 g/mol Acts as a differentiation-inducing factor in Dictyostelium discoideum
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone C₁₃H₁₇ClO₄ -Cl, -OCH₃, -OH (x2) 272.73 g/mol Induces apoptosis via DNA helicity alteration; topoisomerase II inhibitor

Key Observations :

  • Halogenation (Cl, Br) enhances bioactivity in cellular differentiation and apoptosis pathways.
  • Methoxy (-OCH₃) and hydroxyl (-OH) groups improve solubility and target specificity .

Chain-Length and Functional Group Variations

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity References
1-(2-Hydroxy-4-phenoxyphenyl)-1-hexanone C₁₈H₂₀O₃ -OPh, -OH 284.35 g/mol Antimicrobial activity; used in deodorants
1-(5-Iodo-2-hydroxyphenyl)-1-nonanone C₁₅H₂₁IO₂ -I, -OH 376.23 g/mol Not explicitly stated; iodine may enhance radiolabeling potential
1-(2-Hydroxy-5-nitrophenyl)-3,5,5-trimethyl-1-hexanone C₁₅H₂₁NO₄ -NO₂, -CH₃ (x3), -OH 279.34 g/mol Nitro group may confer stability under acidic conditions

Key Observations :

  • Longer chains (e.g., nonanone) increase hydrophobicity, affecting membrane permeability.
  • Nitro (-NO₂) groups enhance stability but may reduce bioavailability due to steric effects .

Oxime and Hydrochloride Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity References
1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-1-hexanone oxime C₁₉H₂₃NO₃ -OCH₂Ph, -OH, =N-OH 313.36 g/mol Predicted boiling point: 492.9°C; used in coordination chemistry
N-Ethyl Hexylone (hydrochloride) C₁₅H₂₁NO₃·HCl -OCH₂O- (benzodioxole), -NHCH₂CH₃ 313.82 g/mol Short-acting stimulant; structural analog of THC

Key Observations :

  • Oxime derivatives improve metal-binding capacity for analytical applications .
  • Hydrochloride salts enhance water solubility, critical for pharmacological formulations .

Preparation Methods

Protective Group Selection

The hydroxyl group at position 5 is protected to direct nitration to the ortho position (relative to the ketone). Suitable protecting groups (PGs) include:

Protecting GroupStability During NitrationDeprotection Method
TrichloroethylformateHighAcidic hydrolysis
t-Butyldimethylsilyl (TBS)ModerateFluoride ions (e.g., TBAF)
BenzoylHighBasic hydrolysis

These groups sterically hinder the para position, ensuring >95% regioselectivity for ortho-nitration. For example, protection with TBS allows nitration at −15°C to 15°C in a mixture of methylene chloride and nitric acid, yielding 2-nitro-5-(TBS-oxy)phenyl hexanone with <2% para-isomer.

Nitration Conditions

Optimal nitration employs fuming nitric acid in dichloromethane at low temperatures (−15°C to 0°C). This minimizes side reactions such as ketone oxidation. After reaction completion, the product is isolated via extraction with ethyl acetate or methylene chloride, achieving 85–92% yield.

Deprotection and Reduction of Nitro Intermediates

Hydroxyl Group Deprotection

Deprotection is performed before or after nitro reduction, depending on the stability of the intermediate. For acid-labile groups like TBS, treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively regenerates the hydroxyl group. Basic hydrolysis (e.g., NaOH/MeOH) is used for benzoyl-protected derivatives.

Catalytic Hydrogenation of Nitro Group

The nitro group at position 2 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol). This step proceeds at 25–50°C under 3–5 bar H₂ pressure, yielding this compound with >98% purity after recrystallization. Alternative reductants like SnCl₂/HCl are less favored due to byproduct formation.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3-methoxyphenol with hexanoyl chloride introduces the ketone chain at the para position relative to methoxy. Subsequent demethylation (BBr₃ in CH₂Cl₂) and nitration/reduction sequences yield the target compound. However, this route suffers from lower regioselectivity (70–75% ortho-nitration) compared to protective group strategies.

Enzymatic Reduction of Precursors

Biological methods, such as carrot root-mediated reductions, have been explored for analogous ketones. While environmentally benign, these approaches face scalability challenges and are limited to lab-scale synthesis.

Comparative Analysis of Methods

MethodRegioselectivityYield (%)Purity (HPLC)Scalability
Protective Group + Nitration>95% ortho85–92>99%Industrial
Friedel-Crafts Acylation70–75% ortho65–7090–95%Pilot-scale
Enzymatic ReductionN/A40–5085–90%Lab-scale

Challenges and Optimization Strategies

Isomer Separation

Even with high regioselectivity, trace isomers require purification. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity. Patents highlight the use of water-immiscible solvents (e.g., methylene chloride) for efficient extraction.

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) improve nitro group solubility but risk ketone hydration. Low-temperature nitration (−15°C) minimizes side reactions, while higher temperatures (up to 15°C) accelerate kinetics without compromising selectivity .

Q & A

Basic: What are the established synthetic routes for 1-(2-Amino-5-hydroxyphenyl)-1-hexanone, and how can purity be validated?

Methodological Answer:
The compound is synthesized via aromatic electrophilic substitution or condensation reactions, with key intermediates such as 2-amino-5-hydroxyphenyl derivatives and hexanoyl precursors. A common approach involves coupling a hexanone chain to the aromatic ring using Friedel-Crafts acylation or Ullmann-type reactions under controlled pH to preserve the amino and hydroxyl groups . Purity is validated via:

  • HPLC-MS : To confirm molecular weight (C12_{12}H17_{17}NO2_2, MW 207.27) and detect impurities.
  • Elemental Analysis : To verify C, H, N, O percentages.
  • Melting Point Determination : Compare with literature values (e.g., 404919-00-2 in ).

Advanced: How can synthetic yields be optimized for scale-up without compromising structural integrity?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates while minimizing side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) improve reaction efficiency.
  • In Situ Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl and amino groups during acylation, followed by deprotection .
  • Process Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies byproducts .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 2.8–3.2 ppm (NH2_2), and δ 1.2–1.6 ppm (hexanone chain).
    • 13^{13}C NMR: Carbonyl signal at ~200 ppm, aromatic carbons at 110–150 ppm .
  • UV-Vis Spectroscopy : Absorbance at λ ~270 nm (π→π* transitions in the aromatic system) .
  • X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-76 for small-molecule structures) resolves bond lengths and angles .

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer:
Discrepancies (e.g., bond length variations between X-ray and DFT calculations) require:

  • Multi-Method Validation : Cross-check with neutron diffraction or synchrotron data for higher resolution.
  • DFT Simulations : Compare optimized geometries (e.g., Gaussian 09) with experimental data to identify conformational flexibility .
  • Dynamic NMR : Probe temperature-dependent shifts to assess rotational barriers in the hexanone chain .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

  • Derivative Synthesis : Introduce halogens (e.g., Br, F at position 3 or 5) or alkyl chains to modulate lipophilicity and bioactivity .
  • Biological Assays :
    • MIC Testing : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
  • Computational Docking : Use AutoDock Vina to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Advanced: What strategies mitigate instability during storage or handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photooxidation of the hydroxyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stabilized by lyophilization .
  • Reactive Intermediates : Quench residual acylating agents (e.g., acetic anhydride) with cold ethanol post-synthesis .

Basic: How to validate the compound’s role in catalytic or photochemical applications?

Methodological Answer:

  • Photostability Testing : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Cu(II) for oxidation reactions) using cyclic voltammetry to assess redox activity .

Advanced: What computational methods predict reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic attack (HOMO-rich aromatic ring) or nucleophilic addition (LUMO-rich carbonyl) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess kinetic stability .

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